N'-acetyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
Description
N'-Acetyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a synthetic derivative of the dihydropyridine-carbohydrazide class, characterized by a 3,4-dichlorobenzyl substituent at position 1 and an acetylated hydrazide group at position 2. This compound shares structural motifs with bioactive molecules targeting enzymes such as glycogen phosphorylase (GPa) and glucosamine-6-phosphate synthase, which are implicated in metabolic disorders and antimicrobial resistance . Its design leverages the pharmacophoric importance of the 3,4-dichlorobenzyl moiety, known to enhance binding affinity in enzyme inhibition, and the carbohydrazide group, which facilitates hydrogen bonding interactions .
Properties
IUPAC Name |
N'-acetyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c1-9(21)18-19-14(22)11-3-2-6-20(15(11)23)8-10-4-5-12(16)13(17)7-10/h2-7H,8H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYNDJNVORBYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-acetyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
The structure features a dihydropyridine ring substituted with a dichlorobenzyl group and an acetylated hydrazide moiety, which may influence its reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. The presence of the dichlorobenzyl group in this compound enhances its activity against various bacterial strains. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria through disruption of cell wall synthesis and function.
Antioxidant Activity
The compound has been assessed for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress linked to various diseases. In vitro assays indicate that this compound exhibits a capacity to scavenge free radicals, thereby protecting cellular components from oxidative damage.
Cytotoxicity and Cancer Research
Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve induction of apoptosis in tumor cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins. These findings warrant further investigation into its use as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging of free radicals | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.
- Cell Membrane Disruption : The lipophilic nature due to the dichlorobenzyl group can facilitate membrane penetration, leading to increased permeability and cell lysis.
- Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it may reduce ROS levels, thus preventing cellular damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, their substituent variations, and reported biological activities:
Structural and Functional Insights:
Role of the 3,4-Dichlorobenzyl Group :
The 3,4-dichlorobenzyl substituent is a critical pharmacophore in enzyme inhibition, as demonstrated in GPa inhibitors where it enhances hydrophobic interactions and binding affinity . This group is conserved across multiple analogs (e.g., CAS 242797-50-8 and 477853-05-7) .
Impact of Hydrazide Modifications: Acetylation (Target Compound): The N'-acetyl group may improve metabolic stability or solubility compared to the non-acetylated carbohydrazide (CAS 242797-50-8), which lacks this modification .
Positional Isomerism and Substitution Effects :
Substitution at the benzyl ring (e.g., 4-chlorophenyl in CAS 1040663-43-1 vs. 3,4-dichlorobenzyl in the target compound) significantly impacts bioactivity. The 3,4-dichloro configuration is preferred in GPa inhibitors, while 4-chloro derivatives may shift target specificity .
Biological Activity Trends: Non-acetylated carbohydrazides (e.g., CAS 242797-50-8) exhibit antimicrobial activity by inhibiting glucosamine-6-phosphate synthase, a key enzyme in microbial cell wall synthesis . The target compound’s acetyl group may redirect its activity toward metabolic enzymes like GPa, as suggested by SAR studies on pyridone amides .
Research Findings and Implications
- Glycogen Phosphorylase Inhibition : The 3,4-dichlorobenzyl-pyridone scaffold is associated with IC₅₀ values in the low micromolar range (e.g., 1.92–2.1 µM for lead compounds) . The target compound’s acetyl group could further optimize these values by modulating electronic or steric properties.
- Antimicrobial Potential: Dihydropyridine-carbohydrazides with similar backbones (e.g., Ligand 1 and 2 in ) show promise against resistant pathogens, suggesting the target compound could be repurposed for dual therapeutic applications .
Q & A
Basic: What spectroscopic and computational methods are recommended for characterizing the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated DMSO (400 MHz) to confirm the hydrazide backbone and substituent positions. Integration ratios and coupling constants (e.g., J = 8–10 Hz for aromatic protons) validate structural integrity .
- FT-IR Analysis : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the dihydropyridinone ring and N-H bend at ~3200 cm⁻¹ for the acetyl hydrazide moiety) .
- Computational Validation : Optimize geometry using Gaussian 09W with B3LYP/6-31G(d) basis sets. Compare calculated vibrational frequencies and NMR chemical shifts with experimental data to resolve ambiguities .
Basic: How can Design of Experiments (DoE) optimize the compound’s synthesis?
Methodological Answer:
- Variable Screening : Use fractional factorial designs to identify critical parameters (e.g., solvent polarity, temperature, catalyst loading). For example, refluxing in ethanol with ammonium acetate improves cyclization yields .
- Response Surface Methodology (RSM) : Apply central composite designs to optimize molar ratios of precursors (e.g., chalcones and malononitrile) and reaction time. A 72-hour reflux in acetonitrile with AlCl₃ maximizes product purity .
- Validation : Confirm reproducibility via triplicate runs and ANOVA analysis (p < 0.05 for significant factors) .
Advanced: How can molecular docking elucidate the compound’s mechanism of action against antimicrobial targets?
Methodological Answer:
- Target Selection : Prioritize enzymes like glucosamine-6-phosphate synthase (GlmS), a key antimicrobial target. Retrieve PDB structures (e.g., 2VF5) for docking .
- Docking Protocol : Use AutoDock Vina with Lamarckian GA. Set grid boxes to cover active sites (e.g., 25 ų around GlmS’s glutamine-binding domain). Validate poses with RMSD clustering (<2.0 Å) .
- Interaction Analysis : Identify hydrogen bonds between the carbohydrazide group and GlmS residues (e.g., Asp63, Lys485). Hydrophobic contacts with 3,4-dichlorobenzyl enhance binding affinity .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Cross-Assay Validation : Compare MIC (Minimum Inhibitory Concentration) values from broth microdilution (CLSI guidelines) against disk diffusion assays. For example, discrepancies in antifungal activity may arise from spore viability thresholds .
- Computational Reconciliation : Overlap docking results (e.g., GlmS inhibition) with transcriptomic data to confirm target engagement. Use molecular dynamics simulations (>100 ns) to assess binding stability under physiological conditions .
- Meta-Analysis : Pool data from structural analogs (e.g., triazolopyridines) to identify activity trends. A table below highlights key findings:
| Derivative | MIC (μg/mL) | Target | Study |
|---|---|---|---|
| Parent compound | 8–16 | GlmS, E. coli | |
| Triazolopyridine analog | 4–8 | DNA gyrase, S. aureus | |
| Halophenyl-substituted | 32–64 | CYP51, C. albicans |
Advanced: What computational strategies enhance reaction design for analogs?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at M06-2X/def2-TZVP) to map energy profiles for cyclocondensation steps. Identify rate-limiting transitions (e.g., hydrazide-aldimine formation) .
- Machine Learning (ML) : Train models on PubChem data to predict substituent effects. For example, electron-withdrawing groups (e.g., -Cl) at the 3,4-position increase electrophilicity, accelerating ring closure .
- Feedback Loops : Integrate experimental yields into ML pipelines (e.g., Random Forest regression) to refine synthetic routes iteratively .
Basic: What in vitro assays are suitable for evaluating antimicrobial activity?
Methodological Answer:
- Bacterial Strains : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) using Mueller-Hinton broth .
- Fungal Assays : Use RPMI-1640 medium for Candida spp. (e.g., C. albicans ATCC 90028). Measure MIC via Alamar Blue endpoint (≥50% inhibition) .
- Controls : Include ciprofloxacin (1 μg/mL) and fluconazole (4 μg/mL) as positive controls. Normalize data to solvent-only baselines .
Advanced: How to design derivatives with improved metabolic stability?
Methodological Answer:
- Metabolite Identification : Incubate the compound with liver microsomes (human, 37°C). Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the dichlorobenzyl group) .
- Structural Modulation : Introduce fluorine atoms at meta positions to block CYP450 oxidation. Replace the acetyl group with trifluoroacetyl to reduce hydrolytic cleavage .
- In Silico ADMET : Predict pharmacokinetics with SwissADME. Prioritize analogs with LogP <3.5 and topological polar surface area (TPSA) >80 Ų for enhanced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
